2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide is a chemical compound belonging to the class of hydrazides, which are characterized by the presence of a hydrazine functional group. This particular compound features a benzodiazole moiety, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry.
The compound can be synthesized from readily available precursors, particularly through reactions involving benzodiazole derivatives and acetohydrazide. The synthesis often involves well-established organic reactions, making it accessible for research and development purposes.
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide is classified as an organic compound, specifically a hydrazide derivative. Its structure includes both aromatic and aliphatic components, which may influence its reactivity and biological activity.
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide can be achieved through several methods. A common approach involves the condensation reaction between 1-methyl-1H-benzodiazole-2-carboxylic acid and hydrazine derivatives in the presence of a suitable catalyst.
The molecular structure of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide features:
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure.
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide can participate in various chemical reactions:
The reactivity of this compound is largely influenced by the presence of the hydrazine functional group, which can act as a nucleophile in various organic transformations.
The mechanism of action for compounds like 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide often involves:
Research indicates that related benzodiazole derivatives can exhibit significant biological activity, including antiparasitic and anticancer effects, likely due to their ability to disrupt cellular processes.
The physical properties of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide include:
Chemical properties may include:
Relevant data should be gathered from experimental studies for precise characterization.
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide has potential applications in:
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide represents a structurally distinctive hybrid molecule in contemporary medicinal chemistry, integrating a methyl-substituted benzodiazole system with an acetohydrazide functional group. With the molecular formula C₁₀H₁₂N₄O and a molecular weight of 204.23 g/mol, this compound exemplifies the strategic molecular hybridization approach driving modern drug discovery [2]. Its architecture positions the nitrogen-rich benzodiazole heterocycle as a planar aromatic anchor point, while the flexible acetohydrazide chain introduces hydrogen bonding capacity and conformational adaptability. This dualistic character enables diverse molecular interactions with biological targets, making it a compelling scaffold for pharmacological exploration.
The compound occupies a strategic niche within heterocyclic chemistry due to its synthetic accessibility and propensity for structural diversification at multiple sites. The methyl group on the diazole nitrogen offers steric and electronic modulation, the hydrazide nitrogen provides a handle for condensation reactions, and the methylene bridge allows for chain extension—collectively establishing this molecule as a versatile precursor for generating structurally diverse libraries targeting therapeutically relevant pathways [2] [6]. Its emergence coincides with growing interest in benzodiazole-acylhydrazone hybrids as modulators of biological processes underlying metabolic and chronic diseases, positioning it as a promising candidate for rational drug design in these challenging therapeutic areas.
The molecular architecture of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide incorporates several features of profound significance in heterocyclic chemistry and drug design. The benzodiazole (benzimidazole) system consists of a fused benzene and imidazole ring, where the imidazole nitrogen atoms exist in a tautomeric equilibrium. Methylation at the N1 position (creating the 1-methyl-1H-benzodiazole system) locks this tautomerism, conferring predictable electronic properties and enhancing metabolic stability compared to unmethylated analogues [2] [8]. Crystallographic studies of closely related benzodiazole derivatives reveal that this heterocyclic system adopts a nearly planar conformation (maximum deviation ~0.022 Å from plane), facilitating stacking interactions with aromatic residues in enzyme binding pockets [3].
The acetohydrazide moiety (-NH-NH-C(O)CH₂-) attached at the C2 position of the diazole ring introduces critical functional flexibility. This linker exhibits torsional freedom around the C2-CH₂ and CH₂-C(O) bonds, enabling adaptive binding conformations. Furthermore, the hydrazide group (-C(O)-NH-NH₂) provides a multifunctional pharmacophoric element: the carbonyl acts as a hydrogen bond acceptor, the amide NH as a hydrogen bond donor, and the terminal hydrazine nitrogen as both a hydrogen bond donor and a weak base capable of protonation. This combination creates a remarkably versatile interaction profile within a compact molecular segment.
Table 1: Key Functional Groups and Their Roles in 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide
Functional Group | Structural Role | Electronic/Interaction Properties |
---|---|---|
1-Methylbenzodiazole Core | Planar aromatic anchor | π-π stacking, cation-π interactions, hydrophobic contacts |
Methylene Bridge (-CH₂-) | Spacer unit | Torsional flexibility, modulates distance/dihedral angles |
Carbonyl Group (-C=O) | Linker between methylene and hydrazide | Strong hydrogen bond acceptor |
Hydrazide (-NH-NH₂) | Terminal functional group | Hydrogen bond donor (both NH), weak nucleophile, condensation site |
This molecule's structural significance extends beyond its intrinsic properties to its role as a synthetic building block. The terminal hydrazide nitrogen readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a reaction extensively exploited to generate structurally diverse libraries. For instance, condensation with substituted benzaldehydes yields Schiff base derivatives where the electronic and steric properties of the aryl substituent dramatically influence biological activity [4] [6]. The methylene spacer electronically insulates the reactive hydrazide from the benzodiazole system, preserving the independent reactivity of both units. This design facilitates sequential synthetic modifications—first on the benzodiazole core, then on the hydrazide, or vice versa—enabling precise tuning of molecular properties for specific therapeutic targets.
The pharmacological relevance of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide stems fundamentally from the synergistic interplay between its benzodiazole and hydrazide components, each contributing distinct and complementary bioactivity-enhancing features.
The 1-methylbenzodiazole moiety serves as a privileged scaffold in medicinal chemistry, renowned for its ability to mimic purine nucleotides—a key factor in its widespread interaction with enzymes and receptors involved in nucleotide metabolism and signaling. This bioisosteric relationship facilitates binding to adenine-binding pockets within diverse enzyme active sites. Methylation at the N1 position enhances bioavailability by reducing hydrogen bond donor capacity (compared to the NH form), thereby decreasing desolvation penalties upon binding while moderately increasing lipophilicity, which often improves membrane permeability [2] [8]. Crystallographic evidence demonstrates that benzodiazole derivatives engage targets through multiple interaction modes: the fused aromatic system participates in π-π stacking and hydrophobic interactions, the imidazole nitrogen (N3) acts as a hydrogen bond acceptor, and substituents at C2 project into adjacent binding pockets [3]. In the specific case of 2-substituted derivatives like our target compound, the C2 position serves as a crucial vector for extending molecular reach toward complementary regions of the binding site.
The acetohydrazide chain (-CH₂-C(O)-NH-NH₂) introduces hydrogen bonding versatility and conformational flexibility that profoundly influences target engagement. This moiety frequently participates in key hydrogen bonding networks with biomolecular targets:
The methylene spacer (-CH₂-) provides torsional freedom while optimally positioning the hydrazide relative to the benzodiazole core. This spatial arrangement allows simultaneous engagement of disparate binding site elements—the planar benzodiazole interacts with hydrophobic/aromatic subpockets while the hydrazide extends toward polar regions. The hydrazide group also serves as a crucial synthetic handle for generating structural diversity via Schiff base formation. This reaction, typically conducted with aromatic or heteroaromatic aldehydes under mild conditions, yields hydrazone derivatives that introduce additional π-systems capable of extended stacking interactions and varied electronic properties [4] [6].
Table 2: Bioisosteric and Functional Contributions of Key Moieties
Molecular Fragment | Bioisosteric Equivalents | Primary Contributions to Bioactivity |
---|---|---|
1-Methylbenzodiazole | Purines, benzothiazole, benzoxazole | Nucleotide mimicry, planar stacking, moderate lipophilicity |
Hydrazide (-CONHNH₂) | Carboxamide, amidoxime, acylhydrazine | Hydrogen bonding versatility, metal chelation, nucleophilicity |
Methylene Spacer (-CH₂-) | Ether (-CH₂O-), vinyl (-CH=CH-) | Conformational flexibility, electronic insulation, metabolic stability |
The synergy between these moieties is exemplified in hybrid molecule design. For instance, structural analogues where the acetohydrazide is condensed with aromatic aldehydes (forming hydrazones) demonstrate significantly enhanced anticancer activity compared to the parent hydrazide, attributed to extended conjugation and additional hydrophobic contacts [4] [6]. Similarly, molecular docking studies of benzodiazole-acetohydrazide derivatives targeting cyclin-dependent kinase 2 (CDK2) reveal a recurrent binding pattern: the benzodiazole occupies the hydrophobic adenine-binding pocket via π-stacking, while the hydrazide moiety forms hydrogen bonds with key residues in the hinge region (e.g., Glu81 and Leu83), often with the hydrazone carbonyl acting as a critical hydrogen bond acceptor [6]. This dual binding mode underscores the pharmacophoric complementarity engineered into the 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide scaffold.
2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide and its derivatives show compelling therapeutic potential in addressing complex chronic diseases, particularly cancer and metabolic disorders, through targeted modulation of enzymatic pathways and cellular proliferation mechanisms.
In oncology, derivatives of this scaffold demonstrate potent antiproliferative activities across diverse cancer cell lines. The molecular framework serves as a versatile precursor for synthesizing hydrazone hybrids that target cyclin-dependent kinases (CDKs)—central regulators of the cell cycle frequently dysregulated in cancers. Research on structurally related oxindole–benzothiazole hybrids incorporating an acetohydrazide linker (analogous to our target compound's functional chain) revealed potent CDK2 inhibition, with specific compounds (e.g., 9b, 9f, and 9o) exhibiting IC₅₀ values of 0.70, 0.20, and 0.21 micromolar, respectively [6]. These inhibitors operate through a multimodal mechanism:
Beyond kinase inhibition, the benzodiazole-hydrazide pharmacophore exhibits broad-spectrum anticancer activity. Analogous compounds incorporating this core structure demonstrate growth inhibition percentages exceeding 55% against panels of National Cancer Institute (NCI) cell lines at micromolar concentrations, with mean GI₅₀ values reaching as low as 2.02 micromolar for potent derivatives [6]. The mechanism extends to DNA interaction, where the planar benzodiazole system can intercalate or bind in DNA grooves, disrupting replication and transcription in rapidly dividing cancer cells.
For metabolic diseases, benzodiazole derivatives demonstrate significant potential as modulators of glucose homeostasis and lipid metabolism. While direct studies on 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide are limited in the available literature, structurally related compounds highlight the scaffold's relevance:
Furthermore, the structural motif shows promise in antimicrobial applications relevant to chronic infections complicating metabolic diseases. Hydrazone derivatives synthesized from 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide exhibit significant activity against diverse bacteria and fungi [4]. The proposed mechanism involves disruption of microbial cell wall synthesis or inhibition of essential enzymes like dihydrofolate reductase. This dual potential—targeting both metabolic dysregulation and associated infections—positions 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide as a promising scaffold for multifactorial disease management.
The compound's physicochemical properties, including moderate calculated lipophilicity (cLogP ~1.5-2.0) and presence of hydrogen bond donors/acceptors, suggest favorable absorption and distribution profiles compatible with oral administration for chronic disease treatment. Ongoing research focuses on optimizing substituents on both the benzodiazole ring and the hydrazide nitrogen to enhance potency, selectivity, and pharmacokinetic properties for these demanding therapeutic applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1